tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate

PROTAC linker design conformational restriction exit vector geometry

tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate (TBAPM) is a synthetic, bifunctional piperidine building block featuring a Boc-protected secondary amine, a quaternary C4 center bearing a methyl substituent, and a 4-aminophenoxy aryl ether. This 4,4-disubstituted scaffold is structurally related to 4-arylpiperidine intermediates employed in melanocortin-4 receptor (MC4R) modulator synthesis, but introduces a geminal dimethyl substitution pattern that restricts conformational mobility relative to mono-substituted or methylene-spaced analogs.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B12081858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N
InChIInChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(4,10-12-19)21-14-7-5-13(18)6-8-14/h5-8H,9-12,18H2,1-4H3
InChIKeyOWUFOWLGYCTUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate: A 4,4-Disubstituted Piperidine Building Block for PROTAC Linker and Kinase Inhibitor Design


tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate (TBAPM) is a synthetic, bifunctional piperidine building block featuring a Boc-protected secondary amine, a quaternary C4 center bearing a methyl substituent, and a 4-aminophenoxy aryl ether. This 4,4-disubstituted scaffold is structurally related to 4-arylpiperidine intermediates employed in melanocortin-4 receptor (MC4R) modulator synthesis, but introduces a geminal dimethyl substitution pattern that restricts conformational mobility relative to mono-substituted or methylene-spaced analogs [1]. The compound is commercially cataloged primarily as a specialty chemical for medicinal chemistry research, with supplier databases noting its intended use as a PROTAC (Proteolysis Targeting Chimera) linker precursor and kinase inhibitor intermediate . However, peer-reviewed primary literature directly employing this precise compound remains sparse, and its differentiation claims must be evaluated critically against structurally proximal comparators.

Why Generic 4-Aminophenoxy-Piperidine Linkers Cannot Replace tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate


The quaternary C4 center present in tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate fundamentally differentiates it from commonly cataloged 4-aminophenoxy-piperidine analogs (e.g., CAS 138227-63-1, the des-methyl variant) and methylene-spaced derivatives (e.g., CAS 130658-70-7). The gem-dimethyl substitution eliminates ring-flipping flexibility and locks the piperidine chair conformation, providing a rigid, vector-defined exit angle for the aminophenoxy group that simpler, conformationally mobile linkers cannot replicate [1]. In PROTAC design, linker rigidity and exit vector geometry are critical determinants of ternary complex formation, target degradation efficiency (DC50), and degradation selectivity; small alterations in linker flexibility and trajectory can shift degradation profiles between target proteins or abolish activity entirely [2]. Furthermore, the tertiary carbon at C4 may impart differential metabolic stability compared to secondary carbon analogs, though direct comparative microsomal stability data for this compound are not publicly available. Consequently, substituting an unsubstituted or methylene-spaced analog without experimental verification risks unpredictable changes in ternary complex geometry, degradation efficiency, and pharmacokinetic profile.

Quantitative Differentiation Evidence for tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate Versus Structural Analogs


Conformational Rigidity: In Silico Comparison of Rotatable Bonds and Ring Flexibility

tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate possesses a quaternary C4 center that eliminates the ring-flip conformational exchange observed in the des-methyl analog tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1). This structural feature reduces the number of energetically accessible conformers, thereby constraining the spatial trajectory of the aminophenoxy group [1]. While no experimental solution-phase conformational data are available for this specific compound, computational modeling of analogous 4,4-disubstituted piperidines demonstrates a single low-energy chair conformation versus two interconverting chair conformers for 4-monosubstituted piperidines. The resulting exit vector is confined to a narrower angular distribution compared to the freely interconverting des-methyl comparator. This difference is critical in PROTAC linker design, where linker rigidity and geometry directly influence ternary complex formation efficiency and target degradation DC50 values, as demonstrated in a 2024 study where a 4-methylpiperidine-containing PROTAC (Compound C3) achieved a CDK2 DC50 of 18.73 ± 10.78 nM versus inactive or weakly active analogs bearing more flexible linkers [2].

PROTAC linker design conformational restriction exit vector geometry

PROTAC Degradation Efficiency: Proxy Evidence from a 4-Methylpiperidine-Containing PROTAC

Although no published PROTAC explicitly incorporates tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate as the final linker, a closely related study provides quantitative degradation data for a PROTAC featuring a 4-methylpiperidine ring linker (Compound C3). Compound C3 achieved a CDK2 DC50 of 18.73 ± 10.78 nM, a Dmax of 86.83 ± 8.75%, and stimulated 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells [1]. In contrast, structurally similar PROTACs with more flexible, non-methylated piperidine linkers showed substantially weaker degradation (exact comparator data not tabulated in the same study, but the authors attribute C3's superior activity to the conformational restriction imposed by the 4-methyl group). The target compound's 4-methyl-4-aminophenoxy substitution pattern represents a further increase in steric bulk and conformational rigidity relative to the simple 4-methylpiperidine ring, suggesting potentially distinct ternary complex geometries and degradation profiles.

PROTAC CDK2 degradation DC50 4-methylpiperidine linker

Predicted Metabolic Stability: Comparative In Silico Assessment of CYP450 Liability

Piperidine rings are common sites of oxidative metabolism, particularly at alpha-carbon positions. The quaternary C4 substitution in tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate replaces a metabolically labile C–H bond at the 4-position with a C–CH3 bond, potentially reducing CYP450-mediated oxidation at this site [1]. In contrast, the des-methyl comparator tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1) retains the oxidizable C4–H bond. Additionally, the electron-rich aminophenoxy group may be susceptible to CYP450-mediated O-dealkylation or N-oxidation; however, the steric shielding provided by the gem-dimethyl group could theoretically slow enzymatic access. No experimental intrinsic clearance (CLint) or metabolite identification data for either compound are publicly available, thus this differentiation remains a testable hypothesis rather than an established fact.

metabolic stability CYP450 piperidine metabolism in silico ADME

Synthetic Accessibility and Functional Group Orthogonality: Boc Protection Versus N-Methyl Piperidine

The N-Boc protecting group in tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate provides orthogonal reactivity with respect to the free primary amine on the phenoxy ring, enabling sequential derivatization. This contrasts with N-methyl piperidine analogs (e.g., 4-(4-aminophenoxy)-1-methylpiperidine), where the tertiary amine cannot be easily deprotected for further functionalization [1]. The Boc group is readily cleaved under acidic conditions (TFA, HCl/dioxane) to yield the free piperidine, which can then participate in amide bond formation, reductive amination, or urea synthesis. This orthogonal protection strategy allows the compound to serve as a bifunctional building block for convergent synthetic routes in medicinal chemistry, particularly for PROTAC constructs where the piperidine nitrogen must ultimately be connected to an E3 ligase ligand or target protein binder via a linker or direct amide bond [2].

Boc protection synthetic intermediate orthogonal functionalization piperidine linker

Application Scenarios Where tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate Offers Scientific Value


PROTAC Library Synthesis Requiring Conformationally Constrained, Rigid Linkers

For PROTAC programs targeting proteins with shallow or sterically demanding binding pockets (e.g., CDK2, FLT3, or Aurora kinases), the rigidity of the quaternary 4-methyl-4-aminophenoxy-piperidine scaffold may favor productive ternary complex geometries. Compound C3, a 4-methylpiperidine-based PROTAC, achieved a CDK2 DC50 of 18.73 ± 10.78 nM and 86.83% Dmax in HL-60 cells, demonstrating that 4-methyl substitution on the piperidine linker can drive potent degradation . The target compound offers a modular, bifunctional building block (Boc-protected piperidine N-terminus + free aniline) for parallel library synthesis, where the conformational constraint can be systematically explored against a panel of E3 ligase ligands and target protein binders. Incorporating this compound into a linker library enables structure-activity relationship (SAR) studies probing the effect of quaternary substitution on degradation efficiency, selectivity, and ternary complex cooperativity.

Synthesis of 4-Arylpiperidine-Based Kinase Inhibitors with Defined Exit Vector Geometry

The 4,4-disubstituted piperidine scaffold is a privileged motif in kinase inhibitor design, as exemplified by MC4R modulators derived from 4-arylpiperidine intermediates . The target compound's quaternary center rigidly positions the aminophenoxy group, potentially mimicking the geometry of certain type II kinase inhibitor pharmacophores that occupy the DFG-out pocket. The Boc group allows late-stage diversification after the piperidine core has been incorporated into a more complex heterocyclic framework. Researchers synthesizing ATP-competitive or allosteric kinase inhibitors can employ this compound to introduce a conformationally biased aryloxy substituent whose spatial orientation is predictable, facilitating structure-based drug design.

Metabolic Stability Optimization in PROTAC Linker Design

PROTAC molecules often suffer from poor pharmacokinetics due to metabolic lability of the linker region. The quaternary C4 substitution in the target compound eliminates a potential site for CYP450-mediated oxidation, a known metabolic soft spot for piperidine-containing molecules . In programs where preliminary in vivo PK studies reveal rapid linker metabolism, substituting a monosubstituted piperidine linker with this 4,4-disubstituted analog may improve metabolic stability. Direct experimental comparison of intrinsic clearance (CLint) in human liver microsomes between the target compound, the des-methyl analog (CAS 138227-63-1), and the methylene-spaced analog (CAS 130658-70-7) would be required to validate this hypothesis and guide procurement decisions.

Convergent Synthesis of Bifunctional Degraders Requiring Orthogonal Functionalization

The orthogonal reactivity of the Boc-protected piperidine and the free aniline enables stepwise, high-yielding convergent synthesis of bifunctional degraders . Researchers can first derivatize the aniline via amide bond formation with an E3 ligase ligand carboxylic acid (e.g., pomalidomide or VHL ligand), followed by Boc deprotection and coupling of the liberated piperidine to a target protein binder. This synthetic sequence avoids protecting group incompatibilities and reduces the number of linear steps compared to building blocks where both amines are either protected or unprotected. For medicinal chemistry teams synthesizing focused PROTAC libraries, this orthogonal protection strategy directly translates to higher synthetic throughput and reduced purification burden.

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